trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized in a variety of ways. For instance, a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides was synthesized by oxidizing the respective aldehyde with sodium chlorite and 30% H2O2 . The acid was then coupled with various aryl, alkyl, and heterocyclic amines .Molecular Structure Analysis
The molecular structure of thiophene involves a five-membered ring made up of one sulfur atom . The presence of halogen atoms in certain thiophene derivatives can result in deeper HOMO energy levels .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, a new polymer was synthesized by Stille polymerization . The polymer exhibited excellent compatibility with the host blend and tended to enhance miscibility and formed cascade energy levels .Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary. For instance, thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Cytochrome P450-catalyzed Oxidation
Cytochrome P450 enzymes have been shown to catalyze the oxidation of cyclopropane-containing compounds, leading to various products including epoxides and aldehydes. This demonstrates the potential of cyclopropyl compounds in probing the mechanisms of enzyme-catalyzed oxidation reactions, which can be crucial for understanding drug metabolism and designing novel therapeutic agents (Miller, Fruetel, & Ortiz de Montellano, 1992).
cis-trans Isomerization Catalyzed by Dioxygenases
Cyclopropyl compounds can undergo cis-trans isomerization catalyzed by extradiol dioxygenases. This process highlights the versatility of cyclopropane rings in studying enzyme mechanisms and could lead to biotechnological applications in the stereoselective synthesis of complex molecules (Spence, Langley, & Bugg, 1996).
Furan Forming Reactions
The reactivity of cyclopropyl compounds toward forming furan derivatives under specific conditions points to their utility in synthetic organic chemistry, particularly in constructing heterocyclic compounds with potential applications in pharmaceuticals and materials science (Casey & Strotman, 2005).
Reductive Elimination from Palladium
Studies on the reductive elimination from palladium complexes containing cyclopropane ligands contribute to the understanding of transition metal-mediated synthesis, offering insights into developing novel catalytic processes for forming carbon-carbon bonds (Gillie & Stille, 1980).
Mechanism of Action
While the mechanism of action for “trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone” is not specifically known, thiophene derivatives have been found to exhibit many pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
Thiophene and its derivatives continue to be a topic of interest in medicinal chemistry research due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research may focus on the development of novel thiophene derivatives with enhanced pharmacological activity.
Properties
IUPAC Name |
1-[(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-5(11)6-4-7(6)8-2-3-9(10)12-8/h2-3,6-7H,4H2,1H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWMCVNJDRDXPE-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H]1C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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